![molecular formula C12H9FN2 B14684961 Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 29202-06-0](/img/structure/B14684961.png)
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-) This compound features a pyridine ring and a fluorophenyl group connected through an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-fluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- involves its interaction with biological targets through the imine group and the pyridine ring. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can be compared with other Schiff bases and fluorinated pyridine derivatives:
Schiff Bases: Similar compounds include those derived from other aromatic amines and aldehydes, such as benzylideneaniline and salicylideneaniline.
Fluorinated Pyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share the fluorine substitution but differ in their reactivity and applications.
Conclusion
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a versatile compound with significant potential in various scientific fields. Its unique structure, featuring a pyridine ring and a fluorophenyl group connected by an imine linkage, allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.
Eigenschaften
CAS-Nummer |
29202-06-0 |
|---|---|
Molekularformel |
C12H9FN2 |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-9H |
InChI-Schlüssel |
LHHBMLBBDLOIMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




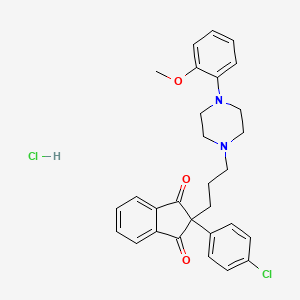
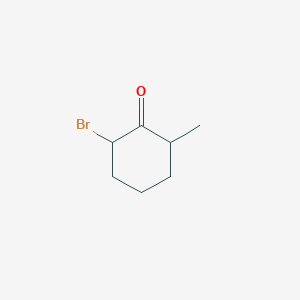
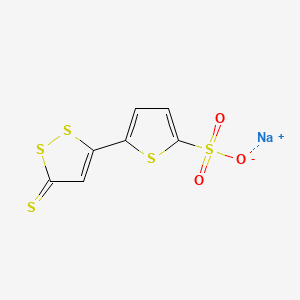
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
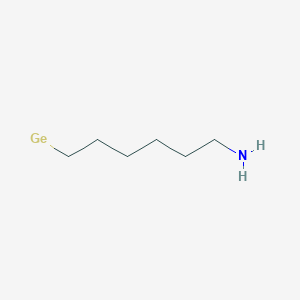


![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
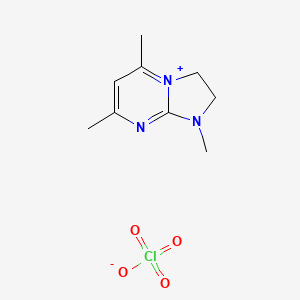
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)


